5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 2,4-difluorophenyl group, an ethylcyclopentyl moiety, and an oxazolium ion, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the difluorophenyl and ethylcyclopentyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Researchers investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds may include other oxazolium derivatives or compounds with difluorophenyl and ethylcyclopentyl groups. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications.
Propiedades
Número CAS |
918885-11-7 |
---|---|
Fórmula molecular |
C16H18ClF2NO5 |
Peso molecular |
377.77 g/mol |
Nombre IUPAC |
5-(2,4-difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H18F2NO.ClHO4/c1-2-16(8-3-4-9-16)19-10-7-15(20-19)13-6-5-12(17)11-14(13)18;2-1(3,4)5/h5-7,10-11H,2-4,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
WNTHJQAHLFHWES-UHFFFAOYSA-M |
SMILES canónico |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=C(C=C(C=C3)F)F.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.